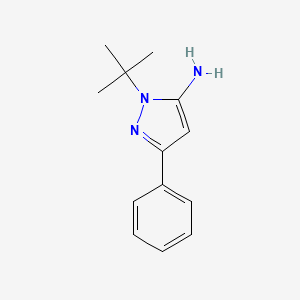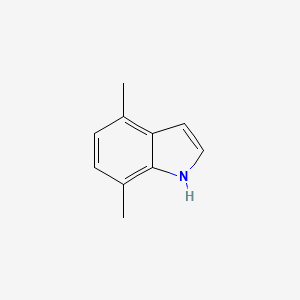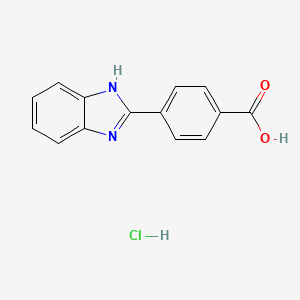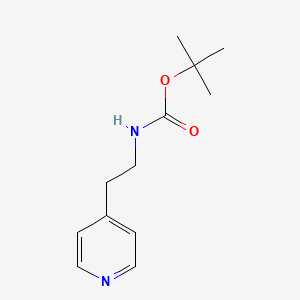![molecular formula C8H5BrS B1340190 4-Bromobenzo[b]thiophene CAS No. 5118-13-8](/img/structure/B1340190.png)
4-Bromobenzo[b]thiophene
Vue d'ensemble
Description
4-Bromobenzo[b]thiophene (4-BBT) is a sulfur-containing heterocyclic compound and a member of the thiophene family. It is an organic compound with a molecular formula of C7H5BrS, and it is a colorless solid at room temperature. 4-BBT has been studied extensively for its potential applications in organic synthesis, drug design, and materials science. In particular, 4-BBT has been used as a starting material in the synthesis of various pharmaceuticals, including antibiotics and anti-cancer agents. In addition, 4-BBT has been studied for its potential use in the development of new materials with improved properties, such as high-temperature stability and enhanced electrical conductivity.
Applications De Recherche Scientifique
Synthesis and Chemistry
- 4-Bromobenzo[b]thiophene is used in various chemical reactions and synthesis processes. For example, 3-Bromo-2-nitrobenzo[b]thiophene, a related compound, reacts with amines in N,N-dimethylformamide, leading to the formation of N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, which have potential applications in synthetic chemistry (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Antiproliferative Properties
- In the field of medicinal chemistry, this compound derivatives have been explored for their antiproliferative properties. A study synthesized a library of 3-(α-styryl)-benzo[b]thiophenes and evaluated them as antitubulin agents. Some compounds, such as compound 5m, demonstrated submicromolar cytotoxic activity and inhibited tubulin polymerization (Tréguier et al., 2014).
Synthesis of Benzo[b]thiophene Derivatives
- Benzo[b]thiophene derivatives are synthesized for various applications, including the development of new materials. An example is the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization of alkynes, which is a significant step in the synthesis of complex organic molecules (Dyker & Kreher, 1988).
Antioxidant Activity
- Some this compound derivatives have been studied for their antioxidant properties. For instance, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes were prepared and evaluated for their antioxidant capabilities, establishing structure-activity relationships based on different substituents (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Antimicrobial Activities
- This compound derivatives have been synthesized and tested for their antimicrobial activities. For example, 3-halobenzo[b]thiophene derivatives exhibited activity against Gram-positive bacteria and yeast, with some compounds showing bactericidal activity at low concentrations (Masih et al., 2021).
Photophysical and Electronic Properties
- The photophysical and electronic properties of benzo[b]thiophene derivatives are of interest in materials science. For instance, fluorescent derivatives of benzo[b]thiophene were synthesized and their photophysical behavior investigated, showing potential applications in optoelectronic devices (Venanzi et al., 2005).
Safety and Hazards
Orientations Futures
Thiophene-based compounds like 4-Bromobenzo[b]thiophene have been gaining interest in synthetic organic chemistry, photochemistry, electrochemistry, and theoretical chemistry, as well as materials chemistry . They are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices . Therefore, the future directions of this compound could involve further exploration of its applications in these areas.
Propriétés
IUPAC Name |
4-bromo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBSEYFVZDMBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477434 | |
| Record name | 4-Bromobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5118-13-8 | |
| Record name | 4-Bromobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5118-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

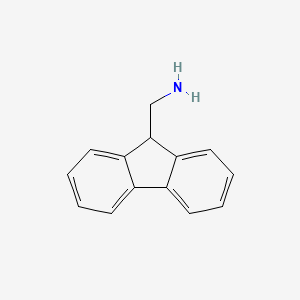
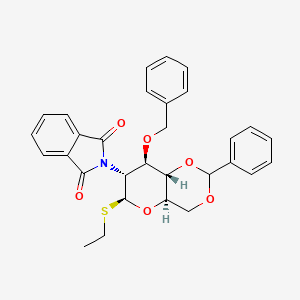
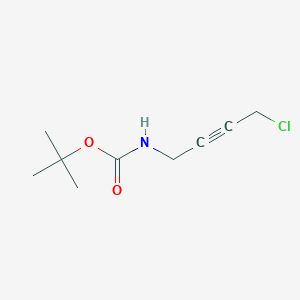
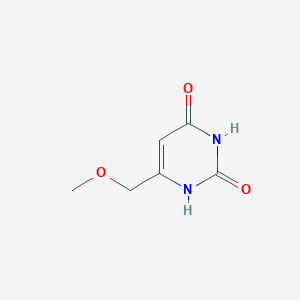
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)
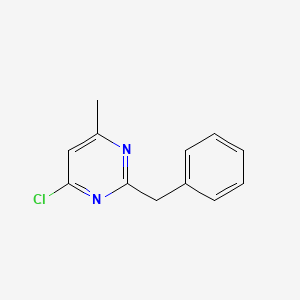


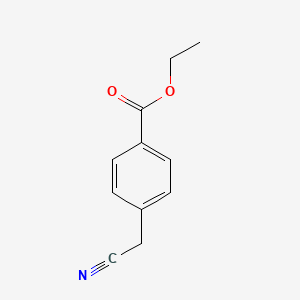
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
